N-(2-methylpropyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-(2-methylpropyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone derivative featuring a morpholine ring and a branched alkyl chain (2-methylpropyl) attached via an acetamide linker. The morpholine moiety likely enhances solubility and hydrogen-bonding capacity, while the 2-methylpropyl group may influence lipophilicity and metabolic stability .
Properties
Molecular Formula |
C14H22N4O3 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C14H22N4O3/c1-11(2)9-15-13(19)10-18-14(20)4-3-12(16-18)17-5-7-21-8-6-17/h3-4,11H,5-10H2,1-2H3,(H,15,19) |
InChI Key |
LRMIDNHUGVPZLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CN1C(=O)C=CC(=N1)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyridazine Core
The pyridazine ring serves as the foundational scaffold. A common approach involves cyclocondensation reactions using 1,4-diketones or hydrazine derivatives. For example, reacting maleic anhydride with hydrazine hydrate under reflux conditions generates 3,6-dihydroxypyridazine, which is subsequently oxidized to 3,6-pyridazinedione .
Reaction Conditions :
-
Solvent : Ethanol/water mixture (3:1 v/v).
-
Temperature : 80–90°C under reflux.
-
Catalyst : None required; reaction proceeds via thermal activation.
Modification at the 3-position is critical for introducing the morpholine group. Halogenation using phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chlorinated intermediate, enhancing reactivity for nucleophilic substitution .
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 120°C |
| Reaction Time | 12–16 hours |
| Base | K₂CO₃ (2.5 equiv) |
| Yield | 82–85% |
The reaction’s success hinges on the complete removal of moisture, as water hydrolyzes the chlorinated intermediate prematurely. Post-reaction, the mixture is filtered to remove inorganic salts, and the product is isolated via rotary evaporation .
Attachment of the Acetamide Side Chain
The final step involves coupling the morpholine-substituted pyridazine with N-(2-methylpropyl)acetamide. This is achieved through a nucleophilic acyl substitution reaction using a bromoacetyl intermediate .
Stepwise Procedure :
-
Bromination : Treat the pyridazine-morpholine derivative with bromoacetyl bromide in dichloromethane (DCM) at 0–5°C.
-
Amidation : React the bromoacetyl intermediate with 2-methylpropylamine in tetrahydrofuran (THF) under nitrogen atmosphere.
Critical Parameters :
-
Molar Ratio : 1:1.2 (pyridazine:bromoacetyl bromide) to minimize di-substitution.
-
Temperature Control : Below 10°C to prevent side reactions.
-
Workup : Sequential washes with sodium bicarbonate (NaHCO₃) and brine to remove excess reagents .
Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane gradient) .
Purification and Analytical Validation
Crude product purification employs recrystallization or column chromatography. Ethanol is the preferred solvent for recrystallization due to its ability to dissolve impurities at elevated temperatures while precipitating the target compound upon cooling .
Analytical Data :
| Technique | Results |
|---|---|
| HPLC | Purity >98% (C18 column, MeOH:H₂O) |
| ¹H NMR | δ 1.05 (s, 6H, CH(CH₃)₂), δ 3.72 (m, 8H, morpholine) |
| MS (ESI) | m/z 295.2 [M+H]⁺ |
These metrics confirm structural integrity and compliance with pharmacopeial standards .
Comparative Analysis of Synthetic Routes
While the above method is predominant, alternative pathways exist:
Route A : Direct coupling of pre-formed morpholine and acetamide moieties to a pyridazine precursor. This approach reduces step count but suffers from lower regioselectivity (~50% yield) .
Route B : Solid-phase synthesis using Wang resin for stepwise assembly. Although scalable, this method requires specialized equipment and offers no significant yield improvement .
Challenges and Optimization Opportunities
Key challenges include:
-
Low Solubility : The morpholine group enhances solubility, but the acetamide side chain introduces hydrophobicity. Using polar aprotic solvents (e.g., DMF) mitigates this .
-
Byproduct Formation : Over-bromination during acetamide attachment. Strict temperature control and stoichiometric precision are essential .
Future research could explore enzymatic catalysis or flow chemistry to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the pyridazine ring, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Hydroxyl derivatives of the pyridazine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cancer Treatment
N-(2-methylpropyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide has been investigated for its potential as a treatment for various cancers, including multiple myeloma. The compound's ability to target and degrade specific oncoproteins through the ubiquitin-proteasome system makes it a candidate for developing novel anti-cancer therapies.
Neurodegenerative Diseases
Research indicates that compounds similar to this compound can modulate neuroprotective pathways. This application is particularly relevant in conditions like Alzheimer's disease and Parkinson's disease, where the regulation of protein homeostasis is crucial.
Inflammatory Disorders
The compound may also play a role in modulating inflammatory responses. By targeting specific proteins involved in inflammation, it could potentially be utilized in treating diseases characterized by chronic inflammation.
Case Study 1: Inhibition of Oncoproteins
In a study published by researchers focusing on the development of proteolysis-targeting chimeras (PROTACs), this compound was shown to effectively recruit target oncoproteins to cereblon E3 ligase, resulting in their degradation. This study highlighted the compound's potential as a therapeutic agent in oncology .
Case Study 2: Neuroprotection
Another research effort explored the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. The study demonstrated that these compounds could reduce cell death and promote survival pathways, suggesting their utility in neurodegenerative disease models .
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the molecular features of the target compound with key analogs:
*Inferred based on structural similarity to –13.
Key Observations:
- Substituent Diversity: The target compound’s 2-methylpropyl group contrasts with aromatic (e.g., indolyl in ) or polar (e.g., acetylamino phenyl in ) substituents in analogs. Branched alkyl chains may enhance membrane permeability compared to bulkier aryl groups.
- Morpholine vs. Piperazine/Piperidine : Morpholine (oxygen-containing) in the target may improve solubility compared to nitrogen-rich piperazine/piperidine analogs (e.g., –8), which could enhance receptor binding in certain contexts .
Biological Activity
N-(2-methylpropyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₂₂N₄O₄
- Molecular Weight : 358.4 g/mol
- CAS Number : 1246049-99-9
The biological activity of this compound is primarily attributed to its structural components:
- Pyridazine Ring : Known for its role in various biological activities, the pyridazine moiety may interact with specific receptors or enzymes.
- Morpholine Group : This group is often associated with enhanced bioavailability and the ability to cross the blood-brain barrier, making it relevant for central nervous system (CNS) applications.
- Acetamide Functionality : This may contribute to the compound's solubility and interaction with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Similar compounds in the literature have shown effectiveness against various bacterial strains, suggesting potential antimicrobial properties for this compound as well.
- CNS Activity : The morpholine component suggests possible anxiolytic or antidepressant effects, as morpholine derivatives have been studied for their interactions with neurotransmitter systems like serotonin and dopamine .
2. Neuropharmacological Studies
Research on morpholine-containing compounds has highlighted their potential in treating neurodegenerative diseases. For instance, compounds with similar morpholine structures have shown efficacy in inhibiting acetylcholinesterase, which is crucial for Alzheimer's disease therapy .
Comparative Analysis
Q & A
Basic: What are the established synthetic routes for N-(2-methylpropyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide, and what reaction conditions are critical for high yield?
Answer:
The synthesis involves sequential functionalization of the pyridazinone core. Key steps include:
- Step 1: Formation of the pyridazinone ring via cyclocondensation of diketones or hydrazine derivatives under acidic conditions (e.g., acetic anhydride, H₂SO₄) .
- Step 2: Morpholine introduction via nucleophilic substitution at the pyridazinone C3 position, requiring aprotic solvents (DMF) and elevated temperatures (80–100°C) .
- Step 3: Acetamide coupling using EDC/HOBt or DCC-mediated activation of the carboxylic acid intermediate, followed by reaction with 2-methylpropylamine .
Critical Conditions:
- Solvent purity (DMF must be anhydrous to avoid side reactions).
- Temperature control during cyclization (exothermic reactions risk decomposition).
- Catalyst optimization (e.g., 0.1–0.3 eq. H₂SO₄ for cyclization ).
Basic: How is the structural integrity of this compound validated post-synthesis?
Answer:
Validation employs a multi-technique approach:
- NMR Spectroscopy:
- HPLC-MS: Quantifies purity (>95%) and detects byproducts (e.g., incomplete substitution intermediates) .
- IR Spectroscopy: Identifies key functional groups (C=O stretch at 1660–1680 cm⁻¹; morpholine C-O-C at 1120 cm⁻¹) .
Basic: What preliminary biological activities have been reported for this compound?
Answer:
While direct data on this compound is limited, structurally related pyridazinone-acetamides show:
- Enzyme Inhibition: IC₅₀ values of 0.5–2 µM against monoamine oxidases (MAOs), relevant to neurodegenerative diseases .
- Cytotoxicity: EC₅₀ of 10–20 µM against cancer cell lines (e.g., ovarian SKOV-3), linked to pyridazinone’s redox-modulating properties .
- Receptor Modulation: Ki ~50 nM for σ-1 receptor binding in analogs with branched alkyl chains .
Table 1: Bioactivity Comparison of Pyridazinone Analogs
| Compound | Target | Activity (IC₅₀/Ki) | Reference |
|---|---|---|---|
| N-benzyl analog | MAO-B | 0.7 µM | |
| N-(4-methoxyphenyl) analog | Ovarian Cancer | 12 µM | |
| Piperidin-4-yl derivative | σ-1 Receptor | 48 nM |
Advanced: How can synthetic yields be optimized while minimizing byproduct formation?
Answer:
Strategies:
- Microwave-Assisted Synthesis: Reduces reaction time for morpholine substitution (30 min vs. 12 hr conventional) while maintaining >85% yield .
- Flow Chemistry: Enhances heat dissipation during exothermic cyclization, reducing decomposition (purity >98% vs. 90% batch) .
- Byproduct Mitigation:
Data Contradiction Note: BenchChem reports 58% yield for a benzyl analog , while optimized protocols achieve >75% . This discrepancy highlights solvent/catalyst optimization needs.
Advanced: How do structural modifications (e.g., alkyl chain length, aromatic substituents) affect biological activity?
Answer:
- Alkyl Chain Impact:
- 2-methylpropyl vs. benzyl: Increased lipophilicity (logP +0.5) enhances blood-brain barrier permeability but reduces aqueous solubility (from 1.2 mg/mL to 0.3 mg/mL) .
- Branched vs. linear chains: Branched chains (e.g., 2-methylpropyl) improve σ-1 receptor selectivity by 10-fold .
- Aromatic Substituents:
- Electron-withdrawing groups (e.g., -F, -Cl) at the phenyl ring boost MAO-B inhibition (IC₅₀ 0.5 µM vs. 2 µM for -OCH₃) .
Table 2: Structure-Activity Relationships (SAR)
| Modification | Bioactivity Change | Mechanism Insight |
|---|---|---|
| Morpholine → Piperidine | σ-1 affinity ↑ 5x | Enhanced hydrophobic packing |
| Pyridazinone C6=O → C6-S | Cytotoxicity ↓ 50% | Reduced redox activity |
Advanced: How can conflicting data on cytotoxicity (e.g., cell line variability) be resolved?
Answer:
Methodological Recommendations:
- Standardized Assays: Use identical cell lines (e.g., NCI-60 panel) and protocols (MTT vs. resazurin) to reduce variability .
- Metabolic Profiling: LC-MS-based metabolomics identifies off-target effects (e.g., ROS overproduction in fibroblasts vs. cancer cells) .
- Orthogonal Validation: Combine in vitro assays with zebrafish xenografts to confirm tumor-specific toxicity .
Case Study: A pyridazinone analog showed EC₅₀ = 12 µM in SKOV-3 cells but >50 µM in L929 fibroblasts, attributed to differential glutathione levels .
Advanced: What mechanistic studies are needed to elucidate this compound’s mode of action?
Answer:
- Target Deconvolution:
- Pathway Analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
